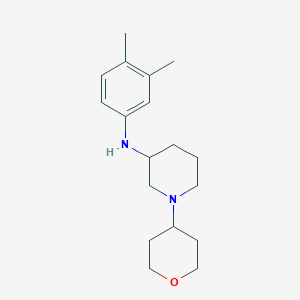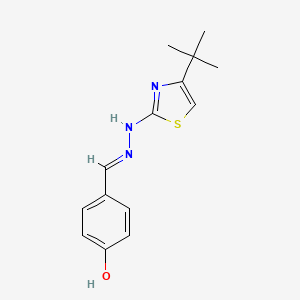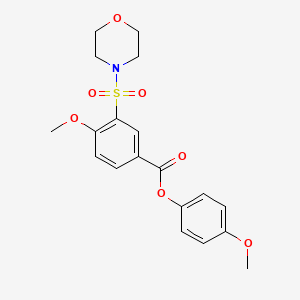
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, also known as DMPYP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine in lab experiments is its high potency and selectivity towards certain targets. However, its low solubility and stability in aqueous solutions can be a limitation, which requires the use of suitable solvents and storage conditions.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, including:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Evaluation of its potential therapeutic effects in other diseases, such as diabetes and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties to improve its efficacy and safety.
5. Development of novel drug delivery systems for targeted delivery of this compound to specific tissues or cells.
In conclusion, this compound is a promising compound that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine can be synthesized using various methods, including the reaction of 3,4-dimethylphenylamine with tetrahydro-2H-pyran-4-ol in the presence of a suitable catalyst. This reaction leads to the formation of the intermediate product, which is then treated with piperidine to yield the final product, this compound. Other methods for synthesizing this compound have also been reported in the literature.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(oxan-4-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-5-6-16(12-15(14)2)19-17-4-3-9-20(13-17)18-7-10-21-11-8-18/h5-6,12,17-19H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBCDBOVTLQPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6106782.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B6106813.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)